2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a bromophenoxy group and a thiazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.
Formation of 5-methyl-1,3-thiazol-2-amine: This can be synthesized from 2-bromo-5-methylthiazole through nucleophilic substitution with ammonia.
Coupling Reaction: The final step involves coupling 3-bromophenoxyacetic acid with 5-methyl-1,3-thiazol-2-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of 3-bromophenoxyacetic acid and 5-methyl-1,3-thiazol-2-amine.
Scientific Research Applications
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: Study of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Material Science: It may influence the electronic properties of materials through its structural features.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with the bromine atom in a different position.
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Chlorine instead of bromine.
2-(3-bromophenoxy)-N-(5-ethyl-1,3-thiazol-2-yl)acetamide: Ethyl group instead of methyl.
Uniqueness
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the methyl group on the thiazole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-14-12(18-8)15-11(16)7-17-10-4-2-3-9(13)5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHCWSYCLSBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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